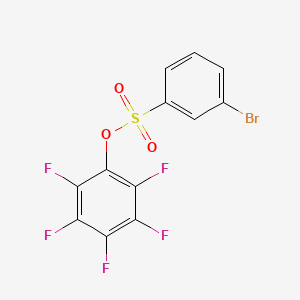

Pentafluorophenyl 3-bromo-benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF5O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLTTJMHPVJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pentafluorophenyl 3-bromo-benzenesulfonate: Technical Guide & Applications

[1]

Executive Summary

Pentafluorophenyl 3-bromo-benzenesulfonate (CAS: 886503-34-0) is a specialized activated sulfonate ester used primarily in proteomics, bioconjugation, and medicinal chemistry.[1][2][3][4] It serves as a bifunctional reagent: the pentafluorophenyl (PFP) ester moiety acts as a highly reactive leaving group for chemoselective sulfonylation of amines, while the 3-bromophenyl group provides a stable aryl halide "handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).[1] This guide details its physicochemical properties, synthesis protocols, reaction mechanisms, and safety standards.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound belongs to the class of perfluorophenyl sulfonates , known for their stability to hydrolysis compared to sulfonyl chlorides, while maintaining high reactivity toward nucleophiles in organic and aqueous-organic media.[1]

Table 1: Key Identifiers and Properties[1][5][6]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 886503-34-0 |

| Molecular Formula | C₁₂H₄BrF₅O₃S |

| Molecular Weight | 403.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in water |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br |

| Reactivity Class | Activated Sulfonate Ester (Amine-reactive) |

Part 2: Synthesis & Production Protocol

The synthesis of this compound is typically achieved via nucleophilic substitution of 3-bromobenzenesulfonyl chloride with pentafluorophenol (PFP) in the presence of a non-nucleophilic base.[1]

Reaction Mechanism Diagram

The following diagram illustrates the synthesis pathway, highlighting the activation of the sulfonyl center.[1]

Caption: Synthesis via nucleophilic substitution of sulfonyl chloride by pentafluorophenol.

Detailed Experimental Protocol

Materials:

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzenesulfonyl chloride (e.g., 5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C using an ice bath. Add pentafluorophenol (5.0 mmol) to the stirring solution.

-

Activation: Dropwise add triethylamine (6.0 mmol) over 10 minutes. The mixture may become slightly cloudy due to the formation of triethylamine hydrochloride salts.[1]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Work-up: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with 0.1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the white crystalline product.[1]

Part 3: Mechanism of Action & Applications[1][11]

Chemoselective Amine Labeling (Proteomics)

The pentafluorophenyl ester is an "active ester" analogue for sulfonamides.[1] Unlike sulfonyl chlorides, which are moisture-sensitive and hydrolyze rapidly in aqueous buffers, PFP sulfonates are relatively stable in water but react rapidly with primary amines (Lysine residues, N-termini) to form stable sulfonamides.[1]

Why PFP? The electron-withdrawing fluorine atoms on the phenol ring lower the pKa of the leaving group (pentafluorophenol pKa ~5.5 vs. phenol pKa ~10), making the sulfur center highly electrophilic without the extreme instability of a chloride.[1]

Bifunctional Linker Strategy ("Tag-and-Modify")

Once the sulfonamide bond is formed, the 3-bromo moiety remains intact.[1] This aryl bromide serves as a handle for transition-metal catalyzed cross-coupling reactions.[1]

Workflow:

-

Tagging: React target molecule (Protein/Peptide) with PFP 3-bromo-benzenesulfonate.[1]

-

Modification: Use Palladium-catalyzed Suzuki-Miyaura coupling to attach a fluorophore, drug, or affinity tag to the bromine position.[1]

Application Logic Diagram

Caption: "Tag-and-Modify" workflow: Amine labeling followed by functionalization via the bromine handle.

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

-

Serious Eye Damage: Category 1.[1]

-

Skin Sensitization: Potential sensitizer due to PFP group.[1]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle inside a chemical fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).[1]

-

Spill Cleanup: Adsorb with inert material (vermiculite/sand).[1] Neutralize surfaces with dilute sodium bicarbonate solution.[1]

-

First Aid: In case of contact, rinse skin immediately with polyethylene glycol 400, then plenty of water.[1]

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from [1]

-

Caddick, S., et al. (2006).[1] "New synthesis of beta-sultams from pentafluorophenyl sulfonates." Organic Letters, 8(21), 4727–4730.[1] (Demonstrates reactivity of PFP sulfonates). Retrieved from

-

Ambeed. this compound CAS 886503-34-0.[1][2][3] Retrieved from

-

PubChem. Pentafluorophenyl esters and sulfonates (General Chemistry). National Library of Medicine.[1] Retrieved from

Sources

- 1. 2,3,4,5,6-pentafluorophenyl 3-(trifluoromethyl)benzene-1-sulfonate | 885950-36-7 [sigmaaldrich.com]

- 2. Product Name Index | Ambeed [ambeed.com]

- 3. 886503-34-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate (C8H2BrF5O3S) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Pentafluorophenyl 3-Bromobenzenesulfonate: Synthesis, Properties, and Applications

Introduction

Pentafluorophenyl (PFP) 3-bromobenzenesulfonate stands as a pivotal bifunctional reagent in the landscape of modern organic synthesis and drug discovery. Its molecular architecture, featuring a highly activated pentafluorophenyl sulfonate ester at one end and a synthetically versatile bromophenyl ring at the other, offers a dual-pronged approach to molecular construction. The electron-withdrawing nature of the PFP group makes the sulfonate an exceptional leaving group, ideal for reactions with a wide array of nucleophiles. Concurrently, the bromine atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the fundamental properties, synthesis methodologies, and key applications of PFP 3-bromobenzenesulfonate, tailored for researchers, chemists, and professionals in pharmaceutical development.

Physicochemical Properties and Characterization

The unique reactivity of PFP 3-bromobenzenesulfonate is a direct consequence of its structural and electronic properties. A precise understanding of these characteristics is fundamental to its effective application.

Caption: Chemical structure of Pentafluorophenyl 3-bromobenzenesulfonate.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₄BrF₅O₃S | [1] |

| Molecular Weight | 403.12 g/mol | [1][2] |

| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | [2][3] |

| Purity | Typically >95% (HPLC) | [2] |

Spectroscopic Profile

While a dedicated spectrum for this specific isomer is not publicly available, its structure allows for predictable spectroscopic features essential for identity confirmation:

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons of the 3-bromophenyl group. The splitting pattern would reveal their relative positions (meta, ortho, para) to the sulfonate and bromo substituents.

-

¹³C NMR: The spectrum would show 12 distinct carbon signals. The six carbons of the PFP ring would exhibit complex splitting patterns due to C-F coupling.[4] The carbons directly bonded to fluorine would show large one-bond coupling constants (¹JCF).

-

¹⁹F NMR: This is a critical technique for confirmation. Three distinct signals would be expected for the ortho, meta, and para fluorine atoms of the PFP ring, typically found between δ -140 and -170 ppm.[2][5]

-

IR Spectroscopy: Key vibrational bands would include strong S=O stretching absorptions around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, characteristic of a sulfonate ester.[2] Additional peaks would correspond to C-F and C-Br bonds.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would provide an exact mass measurement, confirming the molecular formula C₁₂H₄BrF₅O₃S.

Synthesis Methodologies

The preparation of PFP 3-bromobenzenesulfonate is accessible through well-established synthetic organic chemistry protocols. The most common and reliable method involves the reaction between 3-bromobenzenesulfonyl chloride and pentafluorophenol.

Protocol 1: Standard Synthesis from Sulfonyl Chloride

This method is predicated on the nucleophilic attack of the pentafluorophenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

Causality Behind Experimental Design:

-

Anhydrous Conditions: 3-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis, which would convert it back to the unreactive sulfonic acid. Therefore, all glassware must be flame-dried, and anhydrous solvents are essential.

-

Base (Triethylamine/Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base is required to neutralize the acid, driving the reaction to completion and preventing potential acid-catalyzed side reactions.[2]

-

Solvent (Dichloromethane/THF): A polar aprotic solvent is chosen to dissolve the reactants without participating in the reaction.[2]

-

Temperature Control: The reaction is typically started at 0°C to control the initial exothermic release upon adding the base, then allowed to warm to room temperature to ensure completion. This minimizes the potential for decomposition.[2]

Sources

Mastering Bioconjugation: A Technical Guide to the Aqueous Stability of PFP Sulfonate Esters

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl (PFP) sulfonate esters are powerful reagents in bioconjugation and drug development, prized for their high reactivity towards amines. However, the success of any conjugation strategy hinges on the stability of these esters in the aqueous environments where most biological reactions occur. This guide provides a comprehensive overview of the factors governing the stability of PFP sulfonate esters, with a focus on their primary degradation pathway: hydrolysis. We will explore the chemical mechanisms of instability, detail field-proven experimental protocols for stability assessment, and offer actionable strategies to mitigate degradation and ensure reproducible, high-yield conjugations.

Introduction to PFP Sulfonate Esters

Pentafluorophenyl (PFP) esters are a class of active esters used to form stable amide bonds by reacting with primary and secondary amines.[1] The key to their utility lies in the pentafluorophenyl group, a highly effective leaving group whose electron-withdrawing nature makes the ester carbonyl exceptionally susceptible to nucleophilic attack.[2] This heightened reactivity makes them valuable tools in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).[1][3]

While often compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, PFP esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous solutions.[4][5][6] This enhanced stability provides a wider experimental window, leading to more efficient and reliable conjugation reactions.[6] However, "more stable" does not mean immune to degradation. Understanding and controlling the hydrolytic stability of PFP sulfonate esters is a critical, and often overlooked, prerequisite for successful and reproducible outcomes.

The Chemistry of Aqueous Instability: The Hydrolysis Pathway

The primary nemesis of a PFP sulfonate ester in an aqueous solution is water itself. The ester bond is susceptible to cleavage by water in a process called hydrolysis, which results in the formation of the original, non-reactive carboxylic acid and the leaving group, pentafluorophenol.[1][7] This competing reaction is detrimental as it consumes the active ester, reducing the yield of the desired conjugate.[1]

The Critical Influence of pH

The single most important factor governing the rate of PFP sulfonate ester hydrolysis is the pH of the aqueous medium.[1] The rate of hydrolysis increases dramatically with increasing pH.[1][8]

-

At neutral or slightly acidic pH (pH < 7): The concentration of the hydroxide ion (OH⁻), a potent nucleophile, is low. Hydrolysis occurs primarily via the slower attack of neutral water molecules.

-

At basic pH (pH > 7.5): The concentration of hydroxide ions increases, leading to a significant acceleration of the hydrolysis rate.

This pH-dependence creates a fundamental challenge in bioconjugation. The optimal pH for the desired reaction with amines is typically between 7.2 and 8.5, a range where the amine is sufficiently deprotonated and nucleophilic.[1][6] Unfortunately, this is also the pH range where hydrolysis becomes increasingly significant.[1] Therefore, a careful balance must be struck to maximize the rate of the amidation reaction while minimizing the rate of the competing hydrolysis.

Other Influential Factors

While pH is paramount, other environmental conditions also impact stability:

-

Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[9] Therefore, conducting conjugations at lower temperatures (e.g., 4°C) can extend the half-life of the PFP sulfonate ester, albeit at the cost of a slower desired reaction rate.[6]

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the ester.[10] Non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, and borate are recommended.[6][10]

-

Co-solvents: PFP sulfonate esters are typically dissolved in an anhydrous (dry) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[1] It is crucial to use a high grade of anhydrous solvent, as even trace amounts of water can initiate hydrolysis before the reaction has even begun.[1][5]

Experimental Design for Stability Assessment

Trustworthy conjugation protocols rely on understanding the stability of the specific PFP sulfonate ester under the planned reaction conditions. A quantitative assessment, typically using High-Performance Liquid Chromatography (HPLC), is the gold standard for determining the hydrolytic half-life (t½).

The Self-Validating HPLC-Based Stability Assay

This protocol provides a robust method to quantify the rate of hydrolysis. The principle is to monitor the disappearance of the active PFP sulfonate ester peak and the simultaneous appearance of the hydrolyzed carboxylic acid peak over time.[7][11]

// Nodes prep_stock [label="1. Prepare Ester Stock\n(e.g., 10 mM in anhydrous DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_hydrolysis [label="2. Initiate Hydrolysis\n(Add stock to aqueous buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_t0 [label="3. Inject t=0 Sample\n(Immediately analyze by HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; time_course [label="4. Time-Course Sampling\n(Inject aliquots at defined intervals)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_analysis [label="5. HPLC Analysis\n(Monitor peak area of ester and acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="6. Data Analysis\n(Plot ln[Ester] vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_half_life [label="7. Calculate Half-Life\n(t½ = 0.693 / k)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep_stock -> initiate_hydrolysis; initiate_hydrolysis -> sample_t0; sample_t0 -> time_course; time_course -> hplc_analysis; hplc_analysis -> data_analysis; data_analysis -> calc_half_life; } dot Figure 2. Workflow for HPLC-based monitoring of PFP ester hydrolysis.

Detailed Experimental Protocol

Materials:

-

Pentafluorophenyl (PFP) sulfonate ester of interest.

-

Anhydrous, high-purity DMSO or DMF.[1]

-

Aqueous buffer of interest (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.4).[7]

-

Reverse-phase HPLC system with a C18 column and UV detector.[7]

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).[7]

Methodology:

-

Reagent Preparation:

-

Initiation of Hydrolysis:

-

Bring the aqueous buffer to the desired experimental temperature (e.g., 25°C).

-

To initiate the reaction, add a small aliquot of the PFP ester stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 1 mM). Mix thoroughly but gently.[7]

-

-

Time-Course Analysis:

-

Immediately inject a sample of the mixture into the HPLC system. This serves as the t=0 time point.[7]

-

At regular, defined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), inject subsequent aliquots of the reaction mixture onto the HPLC.[7]

-

For each time point, monitor the chromatogram and integrate the peak area corresponding to the active PFP sulfonate ester.[11]

-

-

Data Analysis and Half-Life Calculation:

Interpreting the Data

The calculated half-life provides a quantitative measure of the ester's stability under specific conditions. This data is invaluable for experimental design.

| pH | Temperature (°C) | Buffer | Hypothetical Half-Life (t½) of a PFP Sulfonate Ester |

| 6.5 | 25 | Phosphate | Several hours |

| 7.4 | 25 | Phosphate | ~180 - 240 minutes |

| 8.5 | 25 | Borate | ~30 - 60 minutes |

| 7.4 | 4 | Phosphate | Significantly longer than at 25°C |

Table 1: Representative half-life data for a typical PFP sulfonate ester under various aqueous conditions. Actual values are compound-specific and must be determined empirically.

Practical Implications and Mitigation Strategies

A deep understanding of stability directly translates into more successful and reproducible science.

-

Just-in-Time Reagent Preparation: The most critical principle is to prepare PFP sulfonate ester solutions in anhydrous organic solvents immediately before they are added to the aqueous reaction mixture.[1] Never prepare and store stock solutions, as they will degrade over time, leading to a loss of reactivity.[1]

-

Optimize Reaction pH and Time: The reaction pH should be high enough for efficient amidation but low enough to ensure the ester's half-life is substantially longer than the required reaction time. If a reaction is planned to run for 2 hours, a PFP sulfonate ester with a half-life of 30 minutes under those conditions is a poor choice.

-

Consider Temperature Control: For particularly labile esters or when long incubation times are necessary, performing the reaction at 4°C can significantly prolong the ester's active life.[6]

-

Quenching the Reaction: After the desired incubation time, any unreacted PFP sulfonate ester can be quenched by adding a small-molecule primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.[7] This prevents any unintended reactions during downstream purification and analysis.

Conclusion

Pentafluorophenyl sulfonate esters are superior to many other active esters due to their enhanced stability in aqueous media. However, their utility is directly tied to a researcher's ability to manage their inherent susceptibility to hydrolysis. By understanding the dominant role of pH and temperature, employing non-nucleophilic buffers, and adhering to strict handling protocols like just-in-time solution preparation, scientists can harness the full potential of these powerful reagents. Quantitatively assessing stability via HPLC is not merely a preliminary step but a cornerstone of robust experimental design, ensuring that bioconjugation and drug development projects are built on a foundation of chemical integrity and reproducibility.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of Pentafluorophenyl 3-bromo-benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl 3-bromo-benzenesulfonate is a bifunctional reagent of significant interest in advanced organic synthesis, particularly within pharmaceutical and materials science research. Its unique molecular architecture offers two distinct and orthogonally reactive sites: a highly activated sulfonyl center susceptible to nucleophilic attack, and an aryl bromide moiety primed for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's reactivity profile, offering mechanistic insights, field-proven experimental protocols, and strategic considerations for its application in complex molecule synthesis. We will explore the causality behind its reactivity, grounded in the powerful electron-withdrawing nature of the pentafluorophenoxy group and the versatility of the aryl bromide handle.

Molecular Architecture and Core Reactivity

This compound possesses a structure that is strategically designed for sequential or selective functionalization. The molecule can be dissected into two key reactive domains:

-

The Sulfonyl Center: The sulfur atom is rendered highly electrophilic by the attached oxygen atoms and the exceptional electron-withdrawing capacity of the pentafluorophenoxy group. This makes the pentafluorophenoxide an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[1][2]

-

The Aryl Bromide Moiety: The bromine atom on the benzene ring serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3][4][5] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

This dual reactivity allows for a modular approach to synthesis, where one site can be reacted selectively while leaving the other intact for subsequent transformations.

Caption: Molecular structure highlighting the two key reactive centers.

In-Depth Reactivity Analysis

Reactivity at the Sulfonyl Center: The Power of the Pentafluorophenoxy Leaving Group

The defining feature of the sulfonyl center is its reactivity towards nucleophiles, which is primarily governed by the nature of the pentafluorophenoxy (PFP) group.

Causality of Reactivity: The five highly electronegative fluorine atoms on the phenyl ring create a strong inductive electron-withdrawing effect.[1] This effect drastically increases the acidity of the corresponding pentafluorophenol, and consequently, the resulting pentafluorophenoxide anion is highly stabilized through resonance and induction. This inherent stability makes it an exceptional leaving group, often compared to tosylates and triflates in its efficacy.[6][7]

Pentafluorophenyl esters are recognized as stable yet highly reactive intermediates, particularly valuable in peptide synthesis for forming amide bonds under mild conditions.[1][2][8] This principle extends to sulfonate esters, where the PFP group facilitates clean and efficient displacement by a wide range of nucleophiles.

Typical Transformations: This reactivity is most commonly exploited in the synthesis of sulfonamides, which are prevalent motifs in medicinal chemistry. The reaction of this compound with primary or secondary amines proceeds readily, often without the need for harsh conditions.

-

Reaction: R₂NH + Br-Ar-SO₂-OPFP → Br-Ar-SO₂-NR₂ + H-OPFP

Mechanistic Consideration: The reaction with nucleophiles like amines at the sulfonyl sulfur proceeds via a nucleophilic substitution pathway.[9][10] The reaction is generally considered to be a stepwise process involving the formation of a trigonal-bipyramidal pentacoordinate intermediate.[10]

Caption: Mechanism for nucleophilic substitution at the sulfonyl center.

Reactivity at the Aromatic Core: The 3-Bromo Cross-Coupling Handle

The bromine atom attached to the benzene ring is a versatile functional group for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[5]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[3]

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electronic properties of the aryl bromide are generally well-suited for these reactions.

Experimental Protocols & Data

Synthesis of this compound

This compound is typically prepared by reacting 3-bromobenzenesulfonyl chloride with pentafluorophenol in the presence of a non-nucleophilic base.

Step-by-Step Protocol:

-

To a solution of pentafluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a base such as triethylamine (1.1 eq.).

-

Stir the mixture for 10 minutes.

-

Add a solution of 3-bromobenzenesulfonyl chloride (1.05 eq.) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol provides a representative example of functionalizing the aryl bromide moiety.

Reactant & Condition Summary Table:

| Component | Molar Eq. | Role |

| This compound | 1.0 | Substrate |

| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |

| Pd Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activator |

| Solvent (e.g., Dioxane/H₂O, Toluene) | - | Reaction Medium |

Step-by-Step Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the solvent (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Strategic Applications in Drug Development

The orthogonal reactivity of this compound is highly advantageous in the synthesis of complex molecules and chemical libraries for drug discovery.

-

Scaffold Decoration: The 3-bromobenzenesulfonate core can serve as a rigid scaffold. The bromine position can be functionalized first via cross-coupling to introduce a diversity element. Subsequently, the sulfonyl center can be reacted with a library of amines to rapidly generate a large number of analogues for structure-activity relationship (SAR) studies.

-

Late-Stage Functionalization: In a multi-step synthesis, the robust sulfonate ester can be carried through several steps. The aryl bromide can then be used for a late-stage coupling reaction to install a key fragment, a radiolabel, or a tag for biochemical assays.

-

Sequential Reactivity: The differing reaction conditions required for nucleophilic substitution and palladium-catalyzed coupling allow for a controlled, stepwise synthesis. For instance, a Suzuki coupling can be performed under basic conditions, followed by the reaction of the sulfonyl group with an amine nucleophile.

Conclusion

This compound is a powerful and versatile bifunctional reagent. A thorough understanding of its reactivity profile—driven by the superb leaving group ability of the pentafluorophenoxide and the cross-coupling potential of the aryl bromide—empowers chemists to design elegant and efficient synthetic routes. Its application facilitates the rapid generation of molecular diversity, making it an invaluable tool for researchers in drug discovery and materials science.

References

-

Nakamiya, Y., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions.

-

Um, I. H., et al. (2002). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry.

-

Molnár, J., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry.

-

Gstöttmayr, C. L., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.

-

Wu, X., et al. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. 5

-

Wang, D., et al. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.

-

Spear, T. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. 1

-

Mondal, S., et al. (2025). Intermolecular Ipso Aromatic Nucleophilic Substitution of Electron‐Deficient Aryl Sulfonyl Chlorides. ResearchGate.

-

Bordwell, F. G. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC. 6

-

Anonymous. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.

-

Um, I. H., et al. (2002). Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile. PubMed.

-

Lee, C. C., et al. (2009). 3,5-Isoxazoles from alpha-bromo-pentafluorophenyl vinylsulfonates: synthesis of sulfonates and sulfonamides. PubMed.

-

Kaufman, T. S., et al. (2014). How do I form an ester using pentafluorophenol? ResearchGate.

-

Lee, C. C., et al. (2009). 3,5-Isoxazoles from α-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides. Scilit.

-

Caddick, S., et al. (n.d.). Observations on the reactivity of pentafluorophenyl sulfonate esters. RSC Publishing.

-

Wikipedia contributors. (n.d.). Pentafluorophenyl esters. Wikipedia.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

Inventor. (2020). Pentafluorophenyl sulfonamide compounds, compositions and uses thereof. Google Patents.

-

Lee, C. C., et al. (n.d.). 3,5-Isoxazoles from α-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides. Organic & Biomolecular Chemistry (RSC Publishing).

-

Fukuyama, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications.

-

Lee, C. C., et al. (2009). 3,5-Isoxazoles from ??-bromo-pentafluorophenyl vinylsulfonates: Synthesis of sulfonamides. ResearchGate.

-

Inventor. (2005). Process for eco-friendly synthesis of bromobenzene. Google Patents.

-

Chem-Impex. (n.d.). 3-Bromophenylsulfur pentafluoride.

-

Patsnap Eureka. (2024). Bromobenzene: Uses, Properties, and Industrial Significance.

-

AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.

-

Wikipedia contributors. (n.d.). Pentafluoromethylbenzene. Wikipedia.

-

Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide 99.

-

BenchChem. (n.d.). Application of Neopentyl 4-bromobenzenesulfonate in Pharmaceutical Chemistry.

-

Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

-

Finet, J. P. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis.

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Compliance: Technical Safety & Handling Guide for Pentafluorophenyl 3-bromo-benzenesulfonate

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Pentafluorophenyl 3-bromo-benzenesulfonate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Officers

Molecular Identity & Strategic Utility

This compound is not merely a "hazardous substance"; it is a high-energy electrophile designed for SuFEx (Sulfur-Fluoride Exchange) and bioconjugation chemistry. Unlike standard sulfonyl chlorides, the pentafluorophenyl (Pfp) ester provides a unique reactivity profile—stable enough for handling but highly activated toward nucleophilic attack by amines or thiolates in biological systems.

This guide treats the molecule as a potent alkylating/sulfonylating agent . Its safety profile is dictated by its function: it is designed to covalently modify proteins. If it can modify a target protein in a flask, it can modify your skin and corneal proteins upon contact.

Chemical Identifiers

-

Chemical Name: Pentafluorophenyl 3-bromobenzenesulfonate

-

Functional Class: Activated Sulfonate Ester / SuFEx Reagent

-

Molecular Formula:

-

Molecular Weight: ~403.12 g/mol

-

Core Structure: A 3-bromophenyl ring attached to a sulfonyl group, capped by a pentafluorophenol leaving group.

Physicochemical Profile & Stability

Note: As a specialized R&D reagent, specific experimental values (MP/BP) may vary by batch/polymorph. The values below represent the consensus class properties for Pfp-sulfonates.

| Property | Value / Characteristic | Operational Implication |

| Physical State | White to off-white crystalline solid | Dust inhalation hazard; use anti-static weighing tools. |

| Solubility | Soluble in DCM, THF, DMF, DMSO. Insoluble in water (hydrolyzes).[1] | Do not use aqueous waste streams without prior quenching.[2] |

| Reactivity | Moisture Sensitive .[1][2][3] Hydrolyzes to release HF/Pfp-OH. | Store under Argon/Nitrogen at -20°C. |

| Melting Point | Predicted: 60–85°C (Analogous Pfp esters) | Avoid heating above 50°C during drying/evaporation. |

| LogP | High (Lipophilic) | Readily penetrates dermal barriers; double-gloving is mandatory. |

Comprehensive Hazard Architecture

Standard GHS classifications often fail to capture the mechanism of injury for research chemicals. This section reconstructs the hazard profile based on chemical reactivity.[3][4][5][6]

Primary Hazard: Protein Sulfonylation (Sensitization)

The electrophilic sulfur atom is susceptible to attack by nucleophilic amino acid residues (Lysine

-

Consequence: Immediate covalent bonding to skin proteins.

-

Clinical Outcome: Allergic Contact Dermatitis (ACD) and potential respiratory sensitization. Repeated exposure may trigger anaphylactic-like responses.

Secondary Hazard: Hydrolytic Decomposition

Upon contact with mucosal moisture (lungs, eyes), the molecule cleaves:

-

Pentafluorophenol (Pfp-OH): A known uncoupler of oxidative phosphorylation. Toxic if absorbed.[1][6][7][8][9]

-

Benzenesulfonic Acid: Causes immediate chemical burns.

GHS Classification (Derived)

-

Skin Corr.[1][3][4][5][6][7][8][9][10] 1B: Causes severe skin burns and eye damage.[1][7]

-

Skin Sens. 1: May cause an allergic skin reaction.

Operational Safety & Handling Protocols

The "Self-Validating" Workflow

Trustworthiness Principle: A safe protocol must have visual or logical checkpoints to confirm safety before proceeding.

Step 1: Engineering Controls & PPE

-

Workplace: Chemical Fume Hood (Face velocity > 0.5 m/s) or Glovebox (Nitrogen atm).

-

Gloves: Double-gloving strategy.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil). Pfp esters penetrate standard latex rapidly.

-

-

Eye Protection: Chemical splash goggles + Face shield (if working with >1g).

Step 2: Weighing & Solubilization

-

Checkpoint: Verify the balance is stable and the sash is at the lowest working height.

-

Action: Weigh the solid into a pre-tared vial. Do not use paper boats (static cling spreads dust). Use an anti-static gun if available.

-

Solvent Addition: Add solvent (DCM/THF) immediately to the vial to suppress dust generation. Cap immediately.

Step 3: Reaction Monitoring (The "Click" Check)

When using this reagent for amine coupling:

-

Monitor the disappearance of the starting material via TLC (Thin Layer Chromatography).

-

Visualization: The Pfp group is UV active. A "stuck" reaction means residual active ester is present.

-

Validation: Do not proceed to workup until the active ester spot is consumed or quenched.

Emergency Response & Degradation Pathways

Decontamination & Quenching Protocol

Never dispose of the active ester directly into aqueous waste.

Quenching Reagent: 10% Ethanolamine in Methanol (or 1M NaOH if compatible with waste stream).

-

Mechanism: The amine rapidly attacks the sulfonate, converting the reactive ester into a stable sulfonamide and releasing Pfp-OH.

-

Procedure: Stir the waste solution with the quenching reagent for 30 minutes. Check pH > 10.

First Aid (Mechanism-Based)

-

Skin Contact:

-

Eye Contact:

-

Irrigate for 30 minutes.

-

Do not use neutralizing eye drops (exothermic risk).

-

Visualizing the Hazard & Workflow

Diagram 1: Reactivity & Toxicity Mechanism

This diagram illustrates why the molecule is toxic (protein modification) and how it degrades.

Caption: Figure 1. Dual-threat mechanism: Direct protein sulfonylation (Red) and hydrolytic release of corrosive acids (Blue).

Diagram 2: Safe Handling Decision Tree

A logic flow for researchers to validate safety before and during the experiment.

Caption: Figure 2. Operational logic flow ensuring the active ester is neutralized before waste disposal.

References

-

Sharpless, K. B., et al. (2014). "SuFEx Activation of Benzenesulfonyl Fluorides and Esters." Angewandte Chemie International Edition.

- Context: Establishes the reactivity profile and stability of fluorinated sulfon

-

Sigma-Aldrich. (2023). "Safety Data Sheet: Pentafluorophenol."

- Context: Primary toxicity d

-

Thermo Fisher Scientific. (2022). "Handling of Moisture Sensitive Sulfonyl Chlorides and Esters."

- Context: General protocols for handling corrosive electrophiles.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Benzenesulfonic Acid."

- Context: Toxicity d

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. peptide.com [peptide.com]

Functional groups in Pentafluorophenyl 3-bromo-benzenesulfonate

An In-depth Technical Guide to the Functional Groups in Pentafluorophenyl 3-bromo-benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifunctional chemical entity characterized by three distinct and synthetically valuable functional groups: a highly activated pentafluorophenyl ester, a versatile sulfonate linker, and a reactive bromobenzene moiety. This guide provides an in-depth analysis of the individual and synergistic roles of these groups. We will explore the underlying chemical principles that govern their reactivity, their applications in advanced organic synthesis, and their significance within the drug development landscape. Particular emphasis is placed on the pentafluorophenyl group as a superior activating agent, the utility and challenges of sulfonate esters in pharmaceutical chemistry, and the role of the aryl bromide as a linchpin for cross-coupling methodologies. This document serves as a technical resource, integrating mechanistic insights with practical, field-proven protocols for professionals engaged in chemical research and pharmaceutical innovation.

Molecular Architecture and Functional Group Deconstruction

This compound is a precisely designed molecule where each component confers a specific reactivity profile. Understanding its architecture is key to harnessing its synthetic potential. The molecule consists of:

-

The Pentafluorophenyl (PFP) Group : An aromatic ring where all five hydrogen atoms are substituted with fluorine. This perfluorination creates a powerful electron-withdrawing system.

-

The Sulfonate Ester Group : A central linkage (-SO₂-O-) connecting the two aromatic moieties. This group is pivotal to the molecule's function as an electrophilic agent.

-

The 3-Bromobenzene Moiety : A benzene ring substituted with a bromine atom, which serves as a versatile handle for further synthetic transformations.

The interplay between these three groups creates a reagent with a dual capacity: it can act as a potent agent for sulfonylation reactions and as a building block for more complex molecular architectures.

Caption: Structure of this compound.

The Pentafluorophenyl Group: A Superior Activating Moiety

The pentafluorophenyl (PFP) group is not merely a phenyl ring; it is a potent electronic modulator. The five highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which dramatically influences the reactivity of the attached sulfonate ester.

Electronic Properties and Leaving Group Ability

The primary role of the PFP group in this context is to function as an exceptional leaving group. The electron-deficient nature of the perfluorinated ring stabilizes the resulting pentafluorophenoxide anion (C₆F₅O⁻) formed after nucleophilic attack on the sulfur atom.[1] This stabilization lowers the activation energy for the substitution reaction, making the sulfonate ester highly reactive.[2][3]

Kinetic studies have demonstrated the superiority of PFP esters in promoting rapid reactions. Compared to other common active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, PFP esters exhibit significantly faster coupling rates.[4][5] This high reactivity is crucial for achieving efficient transformations under mild conditions, which is essential for preserving sensitive functional groups in complex molecules, particularly in peptide synthesis and bioconjugation.[1][6]

Applications in Synthesis and Bioconjugation

PFP esters are widely employed as activating agents for carboxylic acids, facilitating the formation of amide bonds in peptide synthesis.[2][7] The resulting activated esters are often stable, crystalline solids that can be purified and stored, making them ideal for automated solid-phase peptide synthesis (SPPS).[5] Their enhanced stability against hydrolysis, especially when compared to N-hydroxysuccinimide (NHS) esters, provides a wider window for conducting conjugation reactions in aqueous media, a common requirement in bioconjugation.[2][8]

In the context of this compound, the PFP group activates the sulfonate ester for facile reaction with nucleophiles such as the side chains of amino acids (e.g., lysine, tyrosine), enabling its use as a reagent for modifying proteins and peptides.[3]

Representative Protocol: Activation of a Carboxylic Acid with Pentafluorophenol

This protocol describes a general method for creating a PFP-activated ester from a carboxylic acid, a foundational step for many bioconjugation and peptide synthesis workflows.

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (PFP-OH) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid and pentafluorophenol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 5% sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

-

Purify the product by recrystallization or column chromatography.

The Sulfonate Ester: A Bridge with Inherent Reactivity

The sulfonate ester is a key functional group in medicinal chemistry and drug development, valued for its role in forming salts and as a reactive linker. However, its reactivity also presents significant challenges related to safety and manufacturing.

Reactivity and Pharmaceutical Utility

Benzenesulfonic acid and its derivatives are strong acids, and their salts (besylates) are often used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[9] The sulfonate ester itself is a potent electrophile, making the sulfur atom susceptible to nucleophilic attack. This reactivity has been harnessed to design novel prodrug strategies, where a sulfonate linker can be cleaved by a specific biological trigger to release the active drug.[10]

The Challenge of Genotoxic Impurities

A critical concern for drug development professionals is the potential for sulfonate esters to act as genotoxic impurities (GTIs).[11] These compounds can react with the nucleophilic sites on DNA, causing mutagenic events.[12][13] Regulatory agencies have placed stringent controls on the levels of such impurities in APIs. The issue gained prominence after the withdrawal of Viracept (Nelfinavir mesilate) in 2007 due to contamination with ethyl methanesulfonate (EMS).[11][14]

The formation of these impurities typically occurs when a sulfonic acid is present in a process that also uses an alcohol solvent, especially under acidic conditions.[12][13]

Risk Mitigation and Control Strategies

Extensive studies have shown that the formation of sulfonate ester impurities can be effectively controlled. The risk is negligible if any acid present is neutralized by a slight excess of base.[12][13] Therefore, careful control of stoichiometry and pH during the salt formation and isolation steps is paramount.

Key Control Strategies:

-

Stoichiometry: Use an exact stoichiometric amount or a slight excess of the API base relative to the sulfonic acid.[12]

-

Temperature: Conduct salt formation and isolation at the lowest practical temperature to minimize reaction rates.[12]

-

Solvent Choice: Avoid high concentrations of alcohol solvents when free sulfonic acid is present.

-

pH Control: Ensure the process is not conducted under acidic conditions where both the sulfonic acid and an alcohol are present.

Caption: Workflow for mitigating genotoxic sulfonate ester formation.

The 3-Bromobenzene Moiety: A Gateway to Molecular Diversity

The bromo-substituent on the benzene ring serves as a robust and highly versatile synthetic handle. While the carbon-bromine bond on an aromatic ring is generally unreactive toward traditional SN1 and SN2 nucleophilic substitution reactions, it is an ideal substrate for transition metal-catalyzed cross-coupling reactions.[15][16][17]

Utility in Palladium-Catalyzed Cross-Coupling

The primary value of the bromobenzene moiety lies in its ability to participate in a wide array of palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings.[16][18] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This allows chemists to "stitch" together complex molecular frameworks from simpler building blocks, a strategy that is central to drug discovery.

By using the bromine atom as a point of attachment, researchers can introduce a vast range of substituents, including other aryl groups, alkyl chains, and functionalized moieties, thereby creating libraries of compounds for biological screening.

Representative Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction, a powerful method for forming a C-C bond between an aryl halide and an organoboron reagent.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel, add the this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting aryl bromide is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the biaryl product.

Synergistic Reactivity and Advanced Applications

The true power of this compound lies in the synergistic interplay of its functional groups. A researcher can leverage the highly reactive sulfonate ester for an initial conjugation reaction and subsequently use the bromo-substituent for a secondary modification.

This dual reactivity makes the molecule an excellent tool for chemical biology and proteomics.[3] For instance, it can be used as a chemical probe to label proteins. The sulfonate ester would first react with a nucleophilic amino acid residue on the protein surface. The attached bromine atom then serves as a unique chemical tag that can be further functionalized, for example, by attaching a fluorescent dye or a biotin tag via a Suzuki or Sonogashira coupling reaction.

Caption: Application workflow for dual-functional protein modification.

Conclusion

This compound is a sophisticated chemical tool whose utility is derived from the distinct and complementary nature of its three core functional groups. The pentafluorophenyl group provides exceptional activation for nucleophilic substitution, the sulfonate ester acts as a reactive linker with well-defined challenges, and the bromobenzene moiety offers a reliable platform for molecular elaboration via cross-coupling chemistry. For researchers in organic synthesis and drug development, a thorough understanding of this molecule's architecture and reactivity provides a powerful advantage in the design of novel therapeutics, chemical probes, and complex molecular structures.

References

-

Vedantu. (2024, July 3). Why is Bromobenzene unreactive class 11 chemistry CBSE. Retrieved from [Link]

-

Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved from [Link]

-

Filo. (2025, March 14). out of chlorobenzene and bromobenzene which is more reactive. Retrieved from [Link]

-

Chembk. (2026, January 9). Exploring the Chemical Intermediate: Sodium Benzenesulfonate's Role in Synthesis. Retrieved from [Link]

-

Grokipedia. Pentafluorophenyl esters. Retrieved from [Link]

-

PMC. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Retrieved from [Link]

-

Fluorine notes. (2019, August). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. Retrieved from [Link]

-

brainly.com. (2024, February 29). Why does bromobenzene not react in both SN1 and SN2 reactions?. Retrieved from [Link]

-

PubMed. (2010, July 15). The utility of sulfonate salts in drug development. Retrieved from [Link]

-

Chemistry World. (2025, August 4). Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Retrieved from [Link]

-

ACS Publications. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

-

chinesechemlab.com. (2022, July 5). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. Retrieved from [Link]

-

PMC. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Retrieved from [Link]

-

ACS Figshare. (2016, February 24). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

-

Wikipedia. Bromobenzene. Retrieved from [Link]

-

Keio University. (2016, January 15). Development of a novel sulfonate ester-based prodrug strategy. Retrieved from [Link]

Sources

- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate | 848649-38-7 | Benchchem [benchchem.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. survivaltechnologies.in [survivaltechnologies.in]

- 7. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Pharmaceutical companies required to test for alkyl sulfonate ester contaminants despite evidence suggesting it's unnecessary | Chemistry World [chemistryworld.com]

- 15. Why is Bromobenzene unreactive class 11 chemistry CBSE [vedantu.com]

- 16. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 17. brainly.com [brainly.com]

- 18. Bromobenzene - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis protocol for Pentafluorophenyl 3-bromo-benzenesulfonate

Application Note: High-Yield Synthesis of Pentafluorophenyl 3-bromo-benzenesulfonate

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of This compound . This molecule serves as a critical bifunctional building block in medicinal chemistry and materials science.[1] It features two distinct reactive handles:

-

Pentafluorophenyl (PFP) Sulfonate: An activated electrophile often utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry or as a reactive sulfonyl transfer agent.

-

Aryl Bromide: A handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The protocol described below prioritizes atom economy and purification efficiency , leveraging the unique acidity of pentafluorophenol (pKa ~5.5) to simplify workup procedures.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The reaction is driven by the deprotonation of pentafluorophenol by a tertiary amine base, generating the highly nucleophilic pentafluorophenoxide anion, which attacks the 3-bromobenzenesulfonyl chloride.

Key Mechanistic Features:

-

Activation: Triethylamine (

) acts as a proton scavenger. The low pKa of PFP (5.5) compared to typical phenols (~10) ensures rapid and complete deprotonation even with weak bases. -

Selectivity: The reaction is highly chemoselective for the sulfonyl chloride over the aryl bromide under these conditions.

-

Thermodynamics: The formation of the sulfonate ester is exothermic; temperature control (

) is required to prevent hydrolysis or side reactions.

Visual Workflow: Reaction Logic

Figure 1: Mechanistic flow of the sulfonylation reaction. The base facilitates the generation of the phenoxide nucleophile.

Safety & Handling (E-E-A-T)

-

Pentafluorophenol (PFP): Corrosive and toxic. Causes severe skin burns.[2] Its high volatility and distinct odor require handling in a fume hood.

-

3-Bromobenzenesulfonyl chloride: Corrosive lachrymator. Reacts violently with water/moisture to release HCl gas.

-

Solvents: Dichloromethane (DCM) is a suspected carcinogen; use appropriate PPE.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) |

| 3-Bromobenzenesulfonyl chloride | Limiting Reagent | 1.0 | 255.52 |

| Pentafluorophenol (PFP) | Nucleophile | 1.05 | 184.06 |

| Triethylamine ( | Base | 1.2 | 101.19 |

| Dichloromethane (DCM) | Solvent | 0.2 M (Conc.) | - |

Note: A slight excess of PFP is used because it is easier to remove during the basic wash step than the sulfonyl chloride.

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen (

). -

Solubilization: Add 3-bromobenzenesulfonyl chloride (1.0 eq) and Pentafluorophenol (1.05 eq) to the flask. Dissolve in anhydrous DCM (5 mL per mmol of substrate).

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes to equilibrate. -

Addition: Add Triethylamine (1.2 eq) dropwise via syringe over 5–10 minutes.

-

Observation: The solution may become cloudy or develop a white precipitate (

) immediately. This is a positive sign of reaction progress.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The sulfonyl chloride spot should disappear.

-

-

Quenching: Dilute the reaction mixture with an equal volume of DCM.

Workup & Purification Strategy

The workup relies on the pKa differential . Unreacted PFP (pKa 5.5) is acidic enough to be deprotonated by weak aqueous base and washed away, leaving the neutral sulfonate ester in the organic layer.

-

Acid Wash: Wash the organic layer with 1M HCl (

).-

Purpose: Removes excess Triethylamine and Pyridine traces.

-

-

Base Wash: Wash the organic layer with Saturated

(-

Purpose: Deprotonates and removes excess Pentafluorophenol.

-

-

Drying: Wash with Brine (

), dry over anhydrous -

Purification:

-

Primary: Recrystallization from hot Hexanes/EtOAc (10:1) is often sufficient.

-

Secondary: If necessary, flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Visual Workflow: Purification Logic

Figure 2: Purification flowchart demonstrating the removal of impurities based on pKa properties.

Quality Control (QC) & Characterization

A successful synthesis must meet the following criteria:

-

Appearance: White to off-white crystalline solid.

-

NMR (

-

NMR: Essential for confirmation. Expect three distinct signals for the PFP group (ortho, meta, para) roughly at

-

HRMS (ESI/APCI): Confirm

or

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; use anhydrous DCM; keep under inert atmosphere. |

| PFP Impurity in Product | Incomplete Bicarb Wash | Increase the number of |

| Oily Product | Residual Solvent | Dry under high vacuum for >4 hours; attempt recrystallization with Pentane/Hexane. |

References

-

Pentafluorophenol Properties & pKa: Jones, K., & DeAmicis, C. (2009). "Pentafluorophenol".[2][3][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis.

-

General Synthesis of PFP Sulfonates: Idris, M. A., et al. (2021). "One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts". Organic Letters.

-

SuFEx and Sulfonate Utility: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition. (Contextual grounding for PFP sulfonate reactivity).

Sources

- 1. Pentafluorophenol and its derivatives [en.highfine.com]

- 2. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 3. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. CN105016983A - Preparation method of pentafluorophenol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of N-Substituted 3-Bromobenzenesulfonamides and Subsequent Derivatization via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group remains a cornerstone moiety due to its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable component in the design of bioactive molecules. The strategic incorporation of a bromine atom onto the benzenesulfonamide scaffold, specifically at the 3-position, provides a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. This opens avenues for the rapid generation of diverse compound libraries, a critical step in lead optimization.

This technical guide provides a comprehensive overview of the reaction conditions for the synthesis of N-substituted 3-bromobenzenesulfonamides using pentafluorophenyl (PFP) 3-bromobenzenesulfonate as a stable and reactive precursor. We will delve into the rationale behind the choice of reagents and conditions, present detailed experimental protocols for reactions with various classes of amines, and explore the subsequent derivatization of the brominated sulfonamide products via the Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of N-Substituted 3-Bromobenzenesulfonamides

Core Principles: The Chemistry of PFP Sulfonate Esters

Pentafluorophenyl sulfonate esters have emerged as superior alternatives to traditional sulfonyl chlorides for the synthesis of sulfonamides.[1] This preference is rooted in several key advantages:

-

Enhanced Stability: PFP sulfonate esters are typically crystalline solids with excellent shelf stability, making them easier to handle and store compared to their moisture-sensitive sulfonyl chloride counterparts.[1]

-

Favorable Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl group renders the sulfonate ester highly susceptible to nucleophilic attack by amines, facilitating efficient sulfonamide bond formation.[1]

-

Simplified Work-up: The pentafluorophenol byproduct generated during the reaction can be easily removed by a simple aqueous base wash, streamlining the purification process.

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the PFP sulfonate ester, leading to the displacement of the pentafluorophenolate leaving group and the formation of the desired sulfonamide. For aryl PFP sulfonates, this typically follows a direct displacement mechanism.[2]

Visualizing the Reaction Mechanism

Sources

Application Note: Precision Protein Labeling with Pentafluorophenyl 3-bromo-benzenesulfonate (PFP-3-BBS)

Executive Summary

This Application Note details the use of Pentafluorophenyl 3-bromo-benzenesulfonate (PFP-3-BBS) as a robust, amine-reactive probe for protein modification. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis in aqueous media, PFP sulfonates offer a "sweet spot" of reactivity—stable enough for handling yet reactive enough to form durable sulfonamide bonds with lysine residues under mild physiological conditions.

The resulting conjugate introduces a chemically versatile 3-bromo-phenyl moiety onto the protein surface. This "handle" serves two distinct, high-value applications:

-

X-ray Crystallography: The bromine atom (

) acts as a heavy atom for Single-wavelength Anomalous Dispersion (SAD) phasing, facilitating 3D structure determination. -

Bioorthogonal Chemistry: The aryl bromide serves as an electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling , allowing site-specific attachment of fluorophores, drugs, or PEG chains under aqueous conditions.

Chemical Mechanism & Rationale[1][2][3]

The PFP-Sulfonate Advantage

Standard lysine labeling often utilizes N-hydroxysuccinimide (NHS) esters (forming amides) or sulfonyl chlorides (forming sulfonamides).

-

NHS Esters: Form amides, which are stable, but the resulting linkage is isosteric to the peptide bond and can sometimes be cleaved by proteases.

-

Sulfonyl Chlorides: Extremely moisture-sensitive; difficult to dispense accurately in aqueous buffers.

-

PFP Sulfonates (The Solution): The pentafluorophenyl group is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms. However, the sulfonate ester bond is significantly more resistant to hydrolysis than the sulfonyl chloride, allowing for higher labeling efficiency and reproducibility in aqueous buffers.

Reaction Pathway

The

Figure 1: Mechanism of sulfonamide formation between a protein lysine residue and PFP-3-BBS.

Experimental Protocol: Protein Labeling

Materials Required[3]

-

Target Protein: Purified, >90% purity, concentration 1–5 mg/mL.

-

Reagent: this compound (PFP-3-BBS).

-

Storage: -20°C, desiccated.

-

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5 – 9.0.-

Note: Avoid amine-containing buffers (Tris, Glycine) as they will quench the reagent.

-

-

Solvent: Anhydrous DMSO or DMF.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Methodology

Step 1: Protein Preparation Ensure the protein is in the Conjugation Buffer. If currently in Tris or PBS, perform a buffer exchange using a desalting column or dialysis.

-

Critical: Adjust protein concentration to ~2 mg/mL (approx. 20–50

).

Step 2: Reagent Preparation Immediately before use, dissolve PFP-3-BBS in anhydrous DMSO to a concentration of 10–20 mM.

-

Calculations: For a standard labeling (aiming for 3–5 labels per protein), use a 10-fold to 20-fold molar excess of reagent over protein.

Step 3: Conjugation Reaction

-

Add the calculated volume of PFP-3-BBS/DMSO solution to the protein solution dropwise while gently vortexing.

-

Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction at Room Temperature (20–25°C) for 1 to 2 hours with gentle agitation.

-

Optimization: For temperature-sensitive proteins, incubate at 4°C overnight.

-

Step 4: Quenching (Optional) Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges unreacted PFP ester.

Step 5: Purification Remove excess reagent and byproducts (PFP-OH) using a desalting column equilibrated with the storage buffer (e.g., PBS, pH 7.4).

-

Validation: Measure protein concentration (A280). The PFP group absorbs in the UV range, so ensure thorough purification before quantification.

Downstream Application A: X-ray Crystallography (Phasing)

The bromine atom on the benzenesulfonate ring is a potent anomalous scatterer.

Workflow

-

Crystallization: Screen the labeled protein for crystallization conditions. The sulfonamide linker is rigid and polar, which may alter solubility compared to the native protein.

-

Data Collection: Collect diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) .

-

Phasing: Use SAD (Single-wavelength Anomalous Dispersion) or MAD (Multi-wavelength) software (e.g., PHENIX, SHELX) to locate the heavy atom substructure.

Table 1: Anomalous Scattering Properties of Bromine

| Element | K-edge Energy (keV) | Wavelength (

Downstream Application B: Suzuki-Miyaura Cross-Coupling

The aryl bromide installed on the protein can react with boronic acids, enabling "Tag-and-Modify" strategies.

Protocol for On-Protein Suzuki Coupling

-

Reagents:

-

Labeled Protein (Protein-NH-SO2-Ar-Br).

-

Boronic Acid Payload (e.g., Fluorescein-phenyl-boronic acid).

-

Catalyst:

with a water-soluble ligand (e.g., TPPTS or ADHP ).

-

-

Conditions:

-

Mix Protein (50

) + Boronic Acid (500 -

Buffer: PBS pH 8.0.

-

Temp: 37°C for 4 hours.

-

-

Outcome: Formation of a biaryl linkage (

).

Process Visualization

The following diagram illustrates the complete decision tree for using PFP-3-BBS.

Figure 2: Operational workflow for PFP-3-BBS labeling and downstream applications.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Buffer pH too low (< 8.0). | Increase pH to 8.5–9.0 to ensure Lys deprotonation. |

| Buffer contains amines (Tris). | Dialyze into Carbonate or Phosphate buffer. | |

| Reagent hydrolysis. | Use fresh anhydrous DMSO; do not store diluted reagent. | |

| Protein Precipitation | High DMSO concentration. | Keep DMSO < 10% (v/v); add reagent slowly while vortexing. |

| Over-labeling (hydrophobic). | Reduce molar excess from 20x to 5x. | |

| No Anomalous Signal | Low occupancy of Br. | Confirm labeling via Mass Spec (Intact Protein Analysis). |

| Radiation damage. | Collect data at 100 K; use radical scavengers (ascorbate). |

References

-

Kaddar, H. et al. (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. Tetrahedron Letters / PMC.[1] [Link]

-

Chalker, J. M. et al. (2009). Chemical modification of proteins at cysteine and lysine using Pd-mediated cross-coupling. Journal of the American Chemical Society. [Link]

-

Boutureira, O. & Bernardes, G. J. L. (2015). Advances in chemical protein modification. Chemical Reviews. [Link]

Sources

Cross-linking procedures using Pentafluorophenyl 3-bromo-benzenesulfonate

Application Note: High-Efficiency Bio-Orthogonal Cross-Linking via Pentafluorophenyl 3-bromo-benzenesulfonate (PFP-BBS)

Executive Summary & Mechanism of Action